2-cyano-N-(4-methoxybenzyl)acetamide 2-cyano-N-(4-methoxybenzyl)acetamide
Brand Name: Vulcanchem
CAS No.: 288154-72-3
VCID: VC1984802
InChI: InChI=1S/C11H12N2O2/c1-15-10-4-2-9(3-5-10)8-13-11(14)6-7-12/h2-5H,6,8H2,1H3,(H,13,14)
SMILES: COC1=CC=C(C=C1)CNC(=O)CC#N
Molecular Formula: C11H12N2O2
Molecular Weight: 204.22 g/mol

2-cyano-N-(4-methoxybenzyl)acetamide

CAS No.: 288154-72-3

Cat. No.: VC1984802

Molecular Formula: C11H12N2O2

Molecular Weight: 204.22 g/mol

* For research use only. Not for human or veterinary use.

2-cyano-N-(4-methoxybenzyl)acetamide - 288154-72-3

Specification

CAS No. 288154-72-3
Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
IUPAC Name 2-cyano-N-[(4-methoxyphenyl)methyl]acetamide
Standard InChI InChI=1S/C11H12N2O2/c1-15-10-4-2-9(3-5-10)8-13-11(14)6-7-12/h2-5H,6,8H2,1H3,(H,13,14)
Standard InChI Key CZEXVFFBZBDCNV-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CNC(=O)CC#N
Canonical SMILES COC1=CC=C(C=C1)CNC(=O)CC#N

Introduction

Physical and Chemical Properties

Chemical Identity and Structure

2-Cyano-N-(4-methoxybenzyl)acetamide is identified by the CAS number 288154-72-3 and has the molecular formula C11H12N2O2 . Its IUPAC name is 2-cyano-N-[(4-methoxyphenyl)methyl]acetamide . The chemical structure consists of an acetamide core with a cyano group at the α-position and a 4-methoxybenzyl group attached to the nitrogen atom of the amide.

The compound can be represented using various chemical notations:

  • SMILES: COC1=CC=C(C=C1)CNC(=O)CC#N

  • Standard InChI: InChI=1S/C11H12N2O2/c1-15-10-4-2-9(3-5-10)8-13-11(14)6-7-12/h2-5H,6,8H2,1H3,(H,13,14)

  • InChIKey: CZEXVFFBZBDCNV-UHFFFAOYSA-N

Physical Properties

The physical properties of 2-cyano-N-(4-methoxybenzyl)acetamide are summarized in Table 1.

Table 1: Physical Properties of 2-Cyano-N-(4-Methoxybenzyl)Acetamide

PropertyValueReference
Molecular Weight204.22 g/mol
Physical StateSolid
Storage ConditionRoom temperature
European Community (EC) Number964-095-9
DSSTox Substance IDDTXSID50351094
PubChem Compound ID690675

Synthesis and Preparation

Amidation of Cyanoacetic Acid

A common approach for synthesizing cyanoacetamides involves the amidation of cyanoacetic acid with the appropriate amine. For 2-cyano-N-(4-methoxybenzyl)acetamide, this would involve the reaction between cyanoacetic acid and 4-methoxybenzylamine .

The reaction typically proceeds via the following general pathway:

  • Activation of cyanoacetic acid using appropriate coupling reagents

  • Nucleophilic attack by 4-methoxybenzylamine

  • Formation of the amide bond with elimination of the activating group

General Synthetic Pathway

Based on information for similar compounds, the synthesis of 2-cyano-N-(4-methoxybenzyl)acetamide may involve the following general steps:

  • Acylation: Formation of the acetamide core

  • Alkylation: Introduction of the benzyl group

  • Cyanation: Addition of the cyano group

Reaction Conditions

Based on synthetic methods for similar compounds, the following reaction conditions might be employed:

  • Solvent: Dichloromethane is often used for the synthesis of similar cyanoacetamides

  • Temperature: Room temperature (approximately 20°C)

  • Reaction Time: Approximately 2 hours

  • Reagents/Catalysts:

    • Base: N-ethyl-N,N-diisopropylamine

    • Coupling agent: N-[(dimethylamino)-3-oxo-1H-1,2,3-triazolo[4,5-b]pyridin-1-yl-methylene]-N-methylmethanaminium hexafluorophosphate

Reactivity and Chemical Properties

Functional Group Reactivity

The reactivity of 2-cyano-N-(4-methoxybenzyl)acetamide is primarily determined by its three main functional groups:

  • Cyano Group (-C≡N): The electron-withdrawing nature of this group increases the acidity of the α-hydrogen atoms, making them susceptible to deprotonation and subsequent participation in various condensation reactions.

  • Amide Group (-NHCO-): The amide functionality can participate in hydrogen bonding and can undergo various transformations, including hydrolysis under appropriate conditions.

  • Methoxybenzyl Group: The methoxy substituent on the benzyl ring is electron-donating, which can influence the electron distribution and reactivity of the aromatic ring. The benzylic position is also potentially reactive.

Chemical Transformations

Based on the reactivity patterns of similar cyanoacetamides, 2-cyano-N-(4-methoxybenzyl)acetamide may undergo various chemical transformations, including:

  • Condensation Reactions: The acidic α-hydrogens can participate in various condensation reactions with electrophiles.

  • Cyclization Reactions: The presence of both cyano and amide functionalities makes the compound suitable for various cyclization reactions leading to heterocyclic compounds.

  • Reactions at the Benzylic Position: The benzylic methylene group can potentially participate in various reactions, including oxidation and substitution.

Applications and Research Findings

As a Building Block in Organic Synthesis

2-Cyano-N-(4-methoxybenzyl)acetamide is classified as a "Protein Degrader Building Block" , indicating its potential utility in the synthesis of compounds designed to modulate protein degradation pathways. The compound's structural features make it valuable for various synthetic applications:

  • Heterocyclic Synthesis: Similar cyanoacetamides have been utilized in the synthesis of various heterocyclic compounds, including thiazoles, pyridines, and furans .

  • Functionalized Amides: The compound serves as a precursor to more complex functionalized amides with potential applications in medicinal chemistry.

Analytical Applications

The compound can be analyzed using various analytical techniques, particularly HPLC methods similar to those developed for related cyanoacetamide derivatives . These methods are valuable for:

  • Purity Analysis: Determining the purity of synthesized compounds

  • Reaction Monitoring: Tracking the progress of reactions involving these compounds

  • Structural Confirmation: Characterizing the compounds and confirming their structures

Related Compounds and Comparative Analysis

Structural Analogs

Several structural analogs of 2-cyano-N-(4-methoxybenzyl)acetamide have been reported in the literature:

  • 2-Cyano-N-(4-methoxyphenyl)acetamide (CAS: 5382-38-7): Similar structure but lacks the methylene bridge between the nitrogen and the aromatic ring .

  • 2-Cyano-N-[2-(4-methoxyphenyl)ethyl]acetamide (CAS: 100134-75-6): Contains an additional methylene group in the linker between the nitrogen and the aromatic ring .

  • 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide (CAS: 846023-24-3): Contains chloro substituents on the aromatic ring and lacks the methylene bridge .

Comparative Properties

Table 2: Comparative Properties of 2-Cyano-N-(4-Methoxybenzyl)Acetamide and Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural Differences
2-Cyano-N-(4-methoxybenzyl)acetamide288154-72-3C11H12N2O2204.22Reference compound
2-Cyano-N-(4-methoxyphenyl)acetamide5382-38-7C10H10N2O2190.20Lacks methylene bridge between N and aromatic ring
2-Cyano-N-[2-(4-methoxyphenyl)ethyl]acetamide100134-75-6C12H14N2O2Not specifiedContains additional methylene in the linker
2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide846023-24-3Not specified259.09Contains chloro substituents; lacks methylene bridge

Structure-Activity Relationships

The structural variations among these compounds can significantly impact their chemical and potential biological properties:

  • Flexibility and Conformation: The presence or absence of the methylene bridge affects the conformational flexibility of the molecule, potentially influencing its ability to interact with biological targets.

  • Electronic Distribution: Substituents on the aromatic ring (such as chloro groups) alter the electronic properties of the system, potentially affecting reactivity and intermolecular interactions.

  • Spatial Arrangement: The length of the linker between the nitrogen and the aromatic ring influences the spatial arrangement of key functional groups, which can be critical for specific applications.

Analytical Methods and Characterization

Spectroscopic Identification

2-Cyano-N-(4-methoxybenzyl)acetamide can be characterized using various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information, particularly regarding the proton environments and carbon connectivity.

  • Infrared (IR) Spectroscopy: Can identify characteristic absorption bands for key functional groups, including:

    • Cyano group (C≡N): Typically shows absorption around 2200-2260 cm-1

    • Amide carbonyl (C=O): Usually appears around 1630-1690 cm-1

    • N-H stretching: Typically observed around 3300-3400 cm-1

  • Mass Spectrometry: Provides information about the molecular weight and fragmentation pattern, aiding in structural confirmation.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) methods have been developed for the analysis of similar cyanoacetamide derivatives and could be adapted for 2-cyano-N-(4-methoxybenzyl)acetamide:

  • Reverse Phase (RP) HPLC: Using columns such as Newcrom R1, which is a special reverse-phase column with low silanol activity .

  • Mobile Phase: Typically consisting of acetonitrile, water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, phosphoric acid can be replaced with formic acid .

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